Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate
Overview
Description
Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate, or 4-(3-HMPA)BS, is a sodium salt of a phenylazopyrazol-2-ylbenzenesulphonate, a type of anionic surfactant. It is a white, crystalline solid with a melting point of 294-296°C and a solubility of 0.38 g/L in water at 25°C. It is an amphiphilic molecule, meaning that it has both hydrophilic and hydrophobic properties.
Scientific Research Applications
Pharmaceutical Research
Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate has been used in pharmaceutical research, particularly in the synthesis of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic-Acid-Positive Allosteric Modulator . This compound has shown potential in the treatment of cognitive impairment associated with schizophrenia .
Chemical Synthesis
This compound has been used in the synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development . These synthetic analogs and their heteroannelated derivatives have been the subject of many recent publications .
Biochemical Research
Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate has been used in biochemical research, particularly in the study of glycosylation of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionate-type glutamate receptors .
Environmental Detoxification
ACIDYELLOW11 is a toxicant azo dye discharged into the aquatic environment from textile, leather, food, and paper industries . Research has been conducted on the advanced oxidation processes of ACIDYELLOW11 by ozone (O3) and ultraviolet (UV) assisted ozonation for decolorization and detoxification .
Bioremediation
Horseradish peroxidase (HRP) has been used in the decolorization of ACIDYELLOW11 . The immobilized HRP is a successful catalyst for decolorization of industrial wastewater .
Adsorption Studies
Pea Peels-Activated Carbon (PPAC), a novel biochar, has been used for the adsorption of ACIDYELLOW11 from wastewater . This study provides insights into the isotherm and kinetic studies of ACIDYELLOW11 dye adsorption .
Mechanism of Action
Target of Action
Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate, also known as ACID YELLOW 11, is primarily used as a dye . Its primary targets are the fibers it is intended to color, such as wool, silk, and nylon . These fibers absorb the dye, leading to a change in their color.
Mode of Action
The compound interacts with its targets (fibers) through a process called adsorption . In this process, the dye molecules are attracted to the fiber surface and then penetrate into the interior of the fiber. The azo group (-N=N-) in the compound, which is responsible for its color, forms a complex with the fiber molecules, resulting in a strong bond that makes the coloration stable and long-lasting .
Pharmacokinetics
In terms of its application in dyeing, we can consider factors like its solubility in water and alcohol , which influence how easily it can be applied to and absorbed by fibers.
Action Environment
The action of ACID YELLOW 11 can be influenced by various environmental factors. For instance, the pH of the dye bath can affect the dye’s ionization state and, consequently, its interaction with the fiber . Similarly, temperature can influence the dye’s solubility and the rate of adsorption onto the fiber . Understanding these factors is crucial for optimizing the dyeing process to achieve the desired color intensity and uniformity.
properties
IUPAC Name |
sodium;4-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S.Na/c1-11-15(18-17-12-5-3-2-4-6-12)16(21)20(19-11)13-7-9-14(10-8-13)25(22,23)24;/h2-10,15H,1H3,(H,22,23,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTJJVCMRRCRDB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N4NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047451 | |
Record name | C.I. Acid Yellow 11, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate | |
CAS RN |
6359-82-6 | |
Record name | Acid yellow 11 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-[4,5-dihydro-3-methyl-5-oxo-4-(2-phenyldiazenyl)-1H-pyrazol-1-yl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Yellow 11, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.189 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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